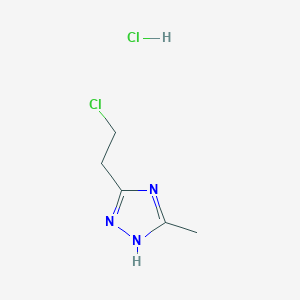

3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride

Description

3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chloroethyl group at position 3 and a methyl group at position 3. Its molecular formula is C₄H₇Cl₂N₃, with a molecular weight of 168.03 g/mol . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

The compound’s synthesis likely involves alkylation of a triazole precursor with 2-chloroethyl reagents. For example, analogous reactions using (2-chloroethyl)amines (e.g., diethylamine or morpholine hydrochlorides) have been employed to introduce chloroethyl substituents into heterocyclic systems .

Properties

IUPAC Name |

3-(2-chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3H2,1H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPNMZFKSWCBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Chloroethyl Group: The chloroethyl group is introduced via a substitution reaction using 2-chloroethylamine or its derivatives.

Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group undergoes substitution with various nucleophiles:

Key Findings :

-

Substitution efficiency depends on solvent polarity and temperature .

-

Steric hindrance from the methyl group slows reactivity at the triazole C5 position.

Oxidation and Reduction Pathways

The triazole ring and substituents participate in redox reactions:

| Reaction Type | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 60°C, 3 hr | Triazole N-oxide | Forms stable crystalline product |

| Reduction | LiAlH₄ | Anhydrous THF, 0°C | Ethyl-triazole derivative | Requires strict moisture control |

Mechanistic Insight :

-

Oxidation primarily targets the triazole ring’s nitrogen atoms, forming N-oxide intermediates.

-

Reduction of the chloroethyl group proceeds via radical intermediates under anhydrous conditions.

Intramolecular Cyclization

Under basic conditions (e.g., K₂CO₃/DMF):

Metal Coordination

| Metal Ion | Ligand Position | Coordination Mode | Application |

|---|---|---|---|

| Cu(II) | N2, N4 | Bidentate | Anticancer agent development |

| Fe(III) | N1, Cl | Monodentate | Catalytic systems |

Pharmacological Activity via Chemical Interaction

While not a direct reaction, the compound’s biological effects arise from:

-

DNA alkylation : Chloroethyl group forms covalent bonds with guanine residues.

-

Enzyme inhibition : Triazole nitrogen atoms coordinate with metalloenzyme active sites.

Critical Data :

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Topoisomerase II | 12.4 | DNA cleavage complex stabilization |

| CYP3A4 | 8.9 | Heme iron coordination |

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that triazole derivatives can achieve MIC values lower than traditional antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .

Case Study : A study conducted on newly synthesized triazole derivatives revealed that some compounds exhibited MIC values as low as 5 µg/mL against E. coli, comparable to ceftriaxone .

Antifungal Properties

The compound is also being explored for its antifungal capabilities. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Research Findings :

- Triazole derivatives have demonstrated effectiveness against fungi responsible for infections in immunocompromised patients. For example, studies have indicated that certain derivatives exhibit potent activity against Candida species .

Anticancer Potential

The chloroethyl moiety in the compound allows it to form covalent bonds with nucleophilic sites on DNA and proteins, leading to significant biological effects such as inhibition of DNA replication and potential anticancer activity.

Mechanism of Action :

- The compound's ability to cross-link DNA is a mechanism through which it may exert anticancer effects, making it a candidate for further investigation in cancer therapeutics .

Comparative Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole; hydrochloride | E. coli | 5 | |

| Triazole Derivative A | S. aureus | 1.56 | |

| Triazole Derivative B | Candida albicans | 10 |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial effects of various triazole derivatives, including 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole; hydrochloride. The results indicated that this compound could serve as a potent alternative to existing antibiotics, particularly against drug-resistant strains.

Case Study 2: Anticancer Investigations

Research into the anticancer potential of triazole compounds has highlighted their ability to inhibit specific enzymes involved in cancer cell proliferation. The chloroethyl group enhances reactivity towards biomolecules, suggesting promising applications in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

Pathways Involved: It may affect cellular pathways related to DNA synthesis, protein synthesis, and signal transduction, depending on its specific application and target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structurally related 1,2,4-triazole derivatives and their key properties:

Biological Activity

3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Common Name : this compound

- CAS Number : 2416237-08-4

- Molecular Formula : C₅H₉ClN₃

- Molecular Weight : 182.05 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits significant antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives possess broad-spectrum antimicrobial activity. In particular:

- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- A study reported that related triazole derivatives demonstrated potent activity against Candida albicans and other pathogenic microorganisms .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable:

- In vitro studies using peripheral blood mononuclear cells (PBMCs) indicated that this compound reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

- The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of triazoles is well-documented:

- Triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole have demonstrated cytotoxic effects against A-431 and Jurkat cell lines .

- Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymes : Triazoles often act by inhibiting enzymes critical for fungal cell wall synthesis (e.g., cytochrome P450 enzymes), which is pivotal in their antifungal action.

- Cytokine Modulation : The compound influences cytokine release, thereby affecting immune responses and inflammation .

- Induction of Apoptosis : In cancer cells, triazoles may trigger apoptotic pathways through interactions with cellular signaling proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chloromethylation of a parent triazole derivative. A common approach involves reacting 5-methyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid under acidic conditions, followed by purification via crystallization or distillation . Temperature control (≤60°C) and catalyst selection (e.g., ZnCl₂) are critical to avoid side reactions like over-chlorination. Yield optimization requires balancing stoichiometry and reaction time, with continuous flow reactors suggested for scalability .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure and hydrogen-bonding networks using programs like SHELXL or SHELXS, which are robust for small-molecule refinement .

- Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., chloromethyl at position 3, methyl at position 5) and FT-IR to confirm functional groups (e.g., C-Cl stretching at ~650 cm⁻¹) .

- Chromatography : Employ HPLC with UV detection (λ = 220–260 nm) to assess purity, comparing retention times against reference standards .

Q. How does the chloromethyl group influence the compound’s solubility and reactivity in aqueous systems?

- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) in aqueous buffers (pH 7–9). Solubility in polar solvents (e.g., DMSO, ethanol) is moderate (~50 mg/mL at 25°C), but the hydrochloride salt form improves water solubility (up to 100 mg/mL) due to ionic dissociation .

Advanced Research Questions

Q. How can researchers design experiments to probe the biological activity of this compound, particularly in enzyme modulation?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., cysteine proteases or kinases) due to the compound’s electrophilic chloromethyl group.

- Assay Design : Use fluorescence-based kinetic assays (e.g., FRET substrates) to monitor inhibition potency (IC₅₀) .

- Control Experiments : Compare activity against analogs lacking the chloromethyl group (e.g., hydroxymethyl derivatives) to isolate substituent-specific effects .

Q. What strategies resolve contradictions in reported biological data for triazole derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from structural analogs (e.g., 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride) to identify trends in substituent positioning and salt forms .

- Validation Techniques : Replicate assays under standardized conditions (pH, temperature) and use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the substitution pattern (e.g., methyl vs. cyclopropyl groups) impact the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal that electron-donating groups (e.g., methyl) reduce hydrolysis rates compared to bulky substituents (e.g., cyclopropyl). Accelerated degradation testing (40°C, 75% RH) combined with LC-MS analysis identifies degradation products (e.g., dechlorinated analogs) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.